Benzyl-PEG10-Ots: A Comprehensive Technical Guide for Researchers
Benzyl-PEG10-Ots: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG10-Ots is a heterobifunctional crosslinker featuring a benzyl-protected polyethylene glycol (PEG) chain of ten ethylene glycol units, terminating in a tosylate group. This molecule is of significant interest to researchers in drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). As a PEG-based PROTAC linker, Benzyl-PEG10-Ots facilitates the covalent linkage of a target protein ligand and an E3 ubiquitin ligase ligand, bringing the two in proximity to induce ubiquitination and subsequent degradation of the target protein.[1][2][3] The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[4] The tosylate group serves as an excellent leaving group for nucleophilic substitution reactions, enabling facile conjugation to various functional groups on target ligands.[5]
This technical guide provides a detailed overview of the known chemical properties, structure, and relevant experimental considerations for Benzyl-PEG10-Ots.
Chemical Structure and Properties
The chemical structure of Benzyl-PEG10-Ots consists of a benzyl ether at one terminus of a ten-unit polyethylene glycol chain, and a tosylate ester at the other.
Molecular Formula: C₃₄H₅₄O₁₃S[2][3][6]
Molecular Weight: 702.85 g/mol [2][3][6]
Table 1: Physicochemical Properties of Benzyl-PEG10-Ots and Related Compounds
| Property | Benzyl-PEG10-Ots | Benzyl Alcohol | Benzyl Tosylate |
| Molecular Formula | C₃₄H₅₄O₁₃S | C₇H₈O | C₁₄H₁₄O₃S |
| Molecular Weight ( g/mol ) | 702.85 | 108.14 | 262.33[7] |
| Appearance | Not specified (likely a viscous oil or waxy solid) | Colorless liquid[8] | Not specified |
| Boiling Point (°C) | Not available | 205.3 | Not available |
| Melting Point (°C) | Not available | -15.2 | Not available |
| Density (g/cm³) | Not available | 1.044 | Not available |
| Solubility | Soluble in organic solvents (e.g., DCM, DMF, DMSO). The PEG chain imparts some water solubility. | Soluble in water, alcohol, ether, chloroform[8] | Not available |
Spectroscopic Characterization (Predicted)
Detailed experimental spectra for Benzyl-PEG10-Ots are not publicly available. However, based on its structure, the following characteristic peaks can be anticipated in its spectroscopic data.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (Benzyl & Tosyl): Multiple signals in the range of δ 7.2-7.9 ppm.
-
Benzyl CH₂: A singlet around δ 4.5 ppm.
-
PEG Backbone (-(OCH₂CH₂)₉-): A complex multiplet centered around δ 3.6 ppm.[9][10]
-
CH₂ adjacent to Tosylate: A triplet around δ 4.1-4.2 ppm.
-
Tosyl CH₃: A singlet around δ 2.4 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Multiple signals in the range of δ 125-145 ppm.
-
PEG Backbone: A prominent signal around δ 70 ppm.
-
Benzyl CH₂: A signal around δ 73 ppm.
-
CH₂ adjacent to Tosylate: A signal around δ 69 ppm.
-
Tosyl CH₃: A signal around δ 21 ppm.
IR (Infrared) Spectroscopy:
-
C-H stretch (aromatic): ~3030 cm⁻¹
-
C-H stretch (aliphatic): ~2870 cm⁻¹
-
C=C stretch (aromatic): ~1600 and 1495 cm⁻¹
-
C-O-C stretch (ether): Strong, broad band around 1100 cm⁻¹[11]
-
S=O stretch (sulfonate): ~1350 and 1175 cm⁻¹
-
S-O-C stretch (sulfonate ester): ~950 cm⁻¹
Experimental Protocols
Synthesis of Benzyl-PEG10-Ots
While a specific, detailed protocol for the synthesis of Benzyl-PEG10-Ots is not publicly available, a general procedure can be adapted from established methods for the tosylation of PEG alcohols. The synthesis would typically involve the reaction of Benzyl-PEG10-alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Materials:
-
Benzyl-PEG10-alcohol[1]
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or triethylamine (as a base and solvent)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure (General):
-
Dissolve Benzyl-PEG10-alcohol in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride in the same solvent.
-
Allow the reaction to stir at 0 °C for a few hours and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it by adding water.
-
Extract the product with DCM.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Diagram 1: Synthetic Workflow for Benzyl-PEG10-Ots
Caption: General workflow for the synthesis of Benzyl-PEG10-Ots.
Use of Benzyl-PEG10-Ots in PROTAC Synthesis
Benzyl-PEG10-Ots serves as a versatile linker for conjugating a nucleophilic group on a target protein ligand. A common nucleophile is a primary or secondary amine, or a thiol group.
General Protocol for Conjugation to an Amine-Containing Ligand:
-
Dissolve the amine-containing target protein ligand in a suitable aprotic solvent such as DMF or DMSO.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the solution.
-
Add a solution of Benzyl-PEG10-Ots in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by LC-MS.
-
Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the desired PROTAC precursor.
Diagram 2: PROTAC Synthesis using Benzyl-PEG10-Ots
References
- 1. Benzyl-PEG10-alcohol | CAS#:908258-44-6 | Chemsrc [chemsrc.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. Benzyl-PEG10-Ots | whatman (沃特曼) [fluoroprobe.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzyl-PEG2-Tos, 4981-83-3 | BroadPharm [broadpharm.com]
- 6. Benzyl-PEG10-Ots [amp.chemicalbook.com]
- 7. Benzyl tosylate | C14H14O3S | CID 160558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
